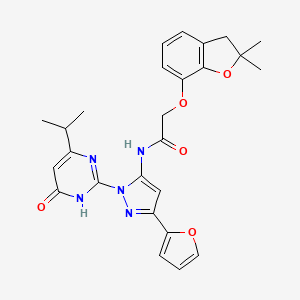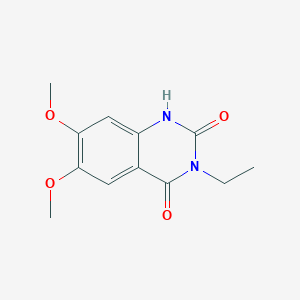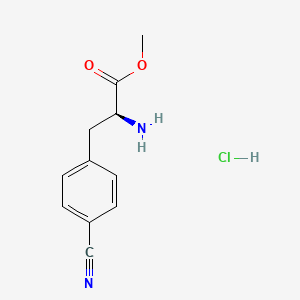
L-(S)-4-CYanophenylalanine, methyl ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-(S)-4-CYanophenylalanine, methyl ester HCl is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a cyano group (-CN) attached to the phenyl ring and a methyl ester group (-COOCH3) at the carboxyl end. It is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-(S)-4-CYanophenylalanine, methyl ester HCl typically involves the esterification of L-(S)-4-CYanophenylalanine. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of amino acid methyl esters often employs similar esterification techniques but on a larger scale. The use of protic acids like hydrochloric acid or sulfuric acid, or reagents like thionyl chloride, can also be employed for the esterification process .
Chemical Reactions Analysis
Types of Reactions
L-(S)-4-CYanophenylalanine, methyl ester HCl can undergo various chemical reactions including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Transesterification: The ester group can be exchanged with another alcohol group under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic conditions using dilute hydrochloric acid or sulfuric acid.
Transesterification: Can be carried out using alkoxides like sodium ethoxide (NaOCH2CH3) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Major Products
Hydrolysis: Produces L-(S)-4-CYanophenylalanine.
Transesterification: Produces different esters depending on the alcohol used.
Reduction: Produces L-(S)-4-aminophenylalanine.
Scientific Research Applications
L-(S)-4-CYanophenylalanine, methyl ester HCl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-(S)-4-CYanophenylalanine, methyl ester HCl involves its interaction with biological molecules. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can be hydrolyzed to release the active amino acid, which can then interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine methyl ester: Similar structure but lacks the cyano group.
L-Tyrosine methyl ester: Contains a hydroxyl group instead of a cyano group.
L-Serine methyl ester: Contains a hydroxyl group on the side chain.
Uniqueness
L-(S)-4-CYanophenylalanine, methyl ester HCl is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWBJYJUKOPDZ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

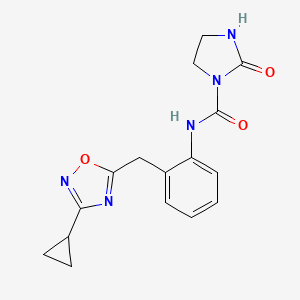
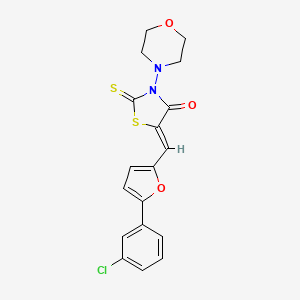
![2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2691418.png)
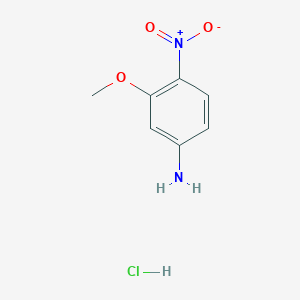
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)
![8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2691425.png)
amine hydrochloride](/img/structure/B2691426.png)
![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)
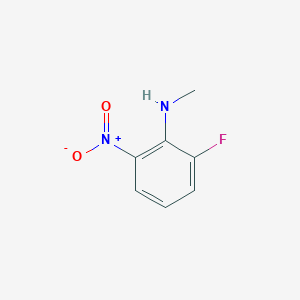
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2691431.png)
